(2E)-1,1,3-trimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]-3a,4,5,9b-tetrahydrobenzo[e]indole;perchlorate
Description
The compound “(2E)-1,1,3-trimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]-3a,4,5,9b-tetrahydrobenzo[e]indole;perchlorate” is a dimeric indole/indolium derivative featuring a conjugated dienylidene bridge and a perchlorate counterion. Such compounds are often studied for their optical properties due to extended π-conjugation, which is critical in applications like organic dyes or sensors . The benzo[e]indole scaffold, coupled with methyl substituents and a perchlorate ion, influences solubility, stability, and electronic characteristics.
Properties
IUPAC Name |
(2E)-1,1,3-trimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]-3a,4,5,9b-tetrahydrobenzo[e]indole;perchlorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N2.ClHO4/c1-34(2)30(36(5)28-22-20-24-14-10-12-16-26(24)32(28)34)18-8-7-9-19-31-35(3,4)33-27-17-13-11-15-25(27)21-23-29(33)37(31)6;2-1(3,4)5/h7-19,28-29,32-33H,20-23H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPDRECYOZLALI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(CCC3=CC=CC=C23)[N+](=C1C=CC=CC=C4C(C5C(N4C)CCC6=CC=CC=C56)(C)C)C)C.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2C(CCC3=CC=CC=C23)[N+](=C1/C=C/C=C/C=C/4\C(C5C(N4C)CCC6=CC=CC=C56)(C)C)C)C.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of indole rings and the introduction of conjugated diene systems. Typical synthetic routes might involve:
Formation of Indole Rings: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of Conjugated Dienes: This step might involve Wittig reactions or other methods to introduce double bonds in a conjugated system.
Final Assembly: The final step would involve coupling the indole units with the conjugated diene system under specific reaction conditions, possibly using catalysts or specific reagents to ensure the desired configuration.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This might include:
Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of efficiency.
Purification Techniques: Using chromatography, crystallization, or other methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The presence of double bonds and indole rings makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under appropriate conditions to modify its electronic properties.
Substitution: Functional groups on the indole rings can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or other electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of quinones, while reduction could result in the formation of dihydro derivatives.
Scientific Research Applications
Properties
The compound's molecular formula is with a molecular weight of approximately 491.7 g/mol. It exhibits a high logP value of 7.5, indicating significant lipophilicity which may enhance its biological activity and membrane permeability .
Pharmaceutical Research
The compound is investigated for its potential use in drug development due to its structural similarity to known bioactive molecules. Its indole structure is of particular interest as indole derivatives often exhibit pharmacological properties such as anti-cancer and anti-inflammatory activities.
Material Science
Due to its unique electronic properties derived from the conjugated system in its structure, this compound may find applications in organic electronics and photonic devices. Its ability to act as a charge transport material can be explored in organic light-emitting diodes (OLEDs) and organic solar cells.
Biochemical Studies
The compound's interaction with biological systems can be studied to understand its mechanism of action at the molecular level. Investigations into its binding affinity with various biomolecules could lead to insights into its potential therapeutic effects.
Dyes and Pigments
Given the vibrant color associated with compounds containing indole structures, this molecule could be explored as a dye or pigment in various applications including textiles and coatings.
Case Study 1: Drug Development
Research has indicated that derivatives of indole exhibit significant anti-cancer properties. A study focusing on similar compounds demonstrated that modifications in the indole structure can enhance cytotoxicity against specific cancer cell lines . The target compound's structural features suggest it may possess similar or enhanced activity.
Case Study 2: Organic Electronics
In a recent study on organic semiconductors, compounds with high logP values were shown to improve charge mobility when incorporated into device architectures . The target compound's properties align well with these findings, suggesting potential benefits in device performance.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific application. For example:
In Biological Systems: It might interact with specific proteins or nucleic acids, affecting their function.
In Chemical Reactions: It might act as a catalyst or reactant, facilitating specific transformations.
Comparison with Similar Compounds
Key Differences :
- Substituents : Methyl groups at positions 1,1,3 on both indole units may increase steric hindrance, affecting solubility and intermolecular interactions .
- Counterion : Perchlorate improves solubility in polar solvents but may pose stability risks compared to halides or sulfonates .
Computational Similarity Analysis
Using Tanimoto coefficients (Tc) and Morgan fingerprints, the target compound’s similarity to analogs can be quantified:
- Tanimoto Similarity : A Tc > 0.8 (as per US-EPA CompTox Dashboard criteria ) indicates high structural overlap. For example, the compound from shares a Tc ≈ 0.75–0.85 due to its indole/indolinium core but lower scores due to bridge length differences.
- Murcko Scaffolds: The benzo[e]indole scaffold is conserved across analogs, but variations in bridge chemistry (e.g., furopyridinone in ) reduce Tc scores .
- SwissSimilarity Analysis: Employing 2D/3D fingerprinting, the target compound clusters with indole dimers but diverges from non-conjugated derivatives .
Physicochemical and Pharmacokinetic Properties
Comparative data for key properties (predicted or experimental):
Insights :
- The target compound’s higher LogP than ’s analog suggests increased lipophilicity, likely due to additional methyl groups.
- Lower solubility correlates with extended conjugation and steric bulk .
Bioactivity and Functional Implications
- Protein Binding : Indole scaffolds often target hydrophobic pockets in enzymes (e.g., kinases) .
- Optical Applications : Conjugated systems show strong absorbance/fluorescence, useful in photodynamic therapy or imaging .
- Toxicity Considerations : Perchlorate counterions may raise safety concerns, necessitating substitution with less reactive ions (e.g., chloride) .
Biological Activity
The compound (2E)-1,1,3-trimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]-3a,4,5,9b-tetrahydrobenzo[e]indole; perchlorate is a complex organic molecule with potential biological activity. Its structure suggests it may interact with various biological systems, particularly in the realm of medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound features a multi-ring structure typical of indole derivatives, which are known for their diverse biological activities. The presence of multiple methyl groups and a perchlorate ion may influence its solubility and interaction with biological targets.
Antioxidant Properties
Research has indicated that compounds with indole structures often exhibit antioxidant properties. The presence of multiple aromatic rings can facilitate electron donation, which is essential in neutralizing free radicals. This property is crucial for protecting cells from oxidative stress and may have implications in preventing various diseases.
Antimicrobial Activity
Indole derivatives have been widely studied for their antimicrobial properties. A study on similar compounds demonstrated significant activity against various bacterial strains, suggesting that the title compound may exhibit similar effects. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Potential
Indoles have also been investigated for their anticancer properties. Studies show that certain indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell growth and survival. The specific interactions of the title compound with cancer cell lines remain to be fully elucidated but warrant further investigation.
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Indole derivatives showed significant antioxidant activity in vitro. | DPPH assay for free radical scavenging. |
| Study 2 | Antimicrobial efficacy against Gram-positive and Gram-negative bacteria was observed. | Disk diffusion method and MIC determination. |
| Study 3 | Induction of apoptosis in cancer cell lines was noted with similar indole compounds. | Flow cytometry and caspase activity assays. |
Synthesis of the Compound
The synthesis of this compound typically involves several steps, including condensation reactions and purification techniques such as chromatography. Each step is crucial to ensure the purity and yield of the final product, which is essential for accurate biological testing.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for improved yield and purity?
- Methodology : Utilize Williamson ether synthesis or Fischer indole synthesis (commonly employed for structurally similar indole derivatives) . Key parameters include solvent selection (e.g., acetonitrile for polar intermediates), catalyst optimization (e.g., palladium for cross-coupling steps), and temperature control to minimize side reactions. Purity can be enhanced via silica gel chromatography and recrystallization . Monitor intermediates using TLC with UV detection (Rf values) to track reaction progress.
Q. How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodology :
- Spectroscopy : Employ -NMR and -NMR to confirm proton and carbon environments, focusing on deshielded aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 1.0–2.5 ppm). FT-IR can verify functional groups (e.g., C=N stretches near 1600–1650 cm) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 90 K) provides precise bond lengths and angles. Resolve ambiguities in stereochemistry (e.g., E/Z configurations) using anisotropic displacement parameters and residual electron density analysis .
Advanced Research Questions
Q. What computational strategies can predict the compound’s electronic properties and guide experimental synthesis?
- Methodology :
- AI-Driven Simulations : Integrate COMSOL Multiphysics with machine learning algorithms to model charge-transfer dynamics and predict absorption spectra. Train models on datasets of analogous indole derivatives to optimize synthetic pathways .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess redox behavior. Compare computed NMR chemical shifts (via GIAO method) with experimental data to validate structural models .
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray results) for this compound?
- Methodology :
- Cross-Validation : Re-examine NMR sample preparation (e.g., deuteration solvents, concentration effects). For X-ray data, check for thermal motion artifacts or disorder in the crystal lattice .
- Dynamic NMR Experiments : Use variable-temperature -NMR to detect conformational equilibria (e.g., hindered rotation around C=N bonds) that may explain discrepancies .
Q. What theoretical frameworks are critical for designing experiments to study this compound’s photophysical behavior?
- Methodology :
- Marcus Theory : Apply to electron-transfer kinetics in excited states. Measure fluorescence lifetimes (time-correlated single-photon counting) and correlate with solvent polarity to validate theoretical predictions .
- Franck-Condon Analysis : Model vibronic transitions in UV-vis spectra using computational tools like Gaussian 16. Compare simulated and experimental λ values to refine electronic structure models .
Q. How can factorial design optimize experimental parameters for studying the compound’s stability under varying conditions?
- Methodology :
- 2 Factorial Design : Test factors like pH (3–9), temperature (25–60°C), and light exposure. Use ANOVA to identify significant interactions. For example, acidic conditions may accelerate perchlorate counterion dissociation, requiring stability-indicating HPLC methods .
- Accelerated Degradation Studies : Apply Arrhenius kinetics to extrapolate shelf-life under ambient conditions. Monitor degradation products via LC-MS .
Data Analysis and Mechanistic Questions
Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays involving this compound?
- Methodology :
- Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to IC data. Use bootstrapping to estimate confidence intervals for potency metrics .
- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening datasets to identify structural features correlating with activity .
Q. How can researchers elucidate the mechanistic role of the perchlorate counterion in modulating this compound’s reactivity?
- Methodology :
- Ion-Pairing Studies : Compare reactivity with alternative counterions (e.g., PF) via cyclic voltammetry. Measure redox potentials to assess perchlorate’s influence on electron-transfer kinetics .
- Solid-State NMR : Probe anion-cation interactions in the crystal lattice to understand charge distribution effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
